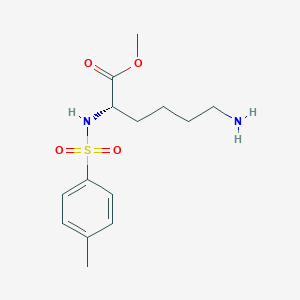

N-Tosyllysine methyl ester

Description

Historical Perspectives and Initial Academic Applications of N-Tosyllysine Methyl Ester

The initial foray of this compound into academic research was primarily as a substrate for studying proteolytic enzymes, particularly trypsin and trypsin-like serine proteases. Early studies utilized this compound to investigate the kinetics and specificity of these enzymes. For instance, it was used in comparative studies with other synthetic substrates like Nα-tosyl-L-arginine methyl ester to understand the substrate preferences of various proteases. researchgate.netcaymanchem.com These foundational studies were crucial in elucidating the mechanisms of enzyme action and inhibition.

One of the early and significant applications was in the characterization of kallikreins, a group of serine proteases, where tosyl-lysine methyl ester served as a key substrate for measuring their enzymatic activity. cloudfront.net Furthermore, its use extended to the development of enzyme inhibitors. The related compound, Nα-tosyl-L-lysine chloromethyl ketone (TLCK), derived from N-Tosyllysine, proved to be a specific inhibitor of trypsin-like enzymes by irreversibly alkylating a critical histidine residue in the active site. nih.govacs.org This application was instrumental in identifying and characterizing the active sites of numerous proteases. acs.orgresearchgate.net

Contemporary Significance of this compound in Chemical Biology and Organic Synthesis

The utility of this compound has expanded considerably beyond its initial role as a simple enzyme substrate. In modern chemical biology and organic synthesis, it serves as a versatile building block and reagent.

Chemical Biology:

In chemical biology, this compound and its derivatives continue to be pivotal in studying enzyme function and inhibition. It is employed in research aimed at understanding enzyme mechanisms and developing novel inhibitors, which can have therapeutic applications. chemimpex.com For example, derivatives of N-Tosyllysine have been used to investigate the role of proteases in complex biological processes, such as the expression of inducible nitric oxide synthase (iNOS). nih.gov

Organic Synthesis:

The compound is a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis, where it contributes to the efficient and high-yield production of desired peptides. chemimpex.com The tosyl group provides a bulky, non-coordinating protecting group for the alpha-amino group of lysine (B10760008), while the methyl ester protects the carboxyl group. This allows for selective modifications at the epsilon-amino group of the lysine side chain. Its stability and favorable solubility characteristics make it a practical choice in various synthetic pathways. chemimpex.com Furthermore, it is utilized in bioconjugation processes to link biomolecules like proteins to other molecules for applications in targeted therapies and diagnostics. chemimpex.com

Structural Elucidation and Stereochemical Considerations of this compound in Research Methodologies

The specific stereochemistry of this compound, being derived from the naturally occurring L-lysine, is crucial for its biological activity and applications. The "L" configuration at the alpha-carbon is essential for its recognition by enzymes that act on natural peptides.

Structural Features:

The key structural components of this compound are:

The L-lysine backbone: Provides the fundamental amino acid structure.

The tosyl (p-toluenesulfonyl) group: Attached to the alpha-amino group, it acts as a protecting group and influences the molecule's reactivity. chemimpex.com

The methyl ester: Protects the carboxyl group. chemimpex.com

The free epsilon-amino group: This reactive site on the side chain is available for further chemical modification.

The hydrochloride salt form is commonly used due to its enhanced stability and solubility in various solvents. chemimpex.com

Stereochemical Importance:

The stereochemistry of the molecule is paramount in its interactions with enzymes. Proteases are highly stereospecific, and the L-isomer of this compound is the preferred substrate for enzymes like trypsin, which cleave peptide bonds C-terminal to lysine residues. This specificity is fundamental to its use in enzyme assays and inhibitor design. The precise three-dimensional arrangement of the atoms is what allows for the correct binding and orientation within the enzyme's active site.

Table 1: Physicochemical Properties of Nα-p-Tosyl-L-lysine methyl ester hydrochloride

| Property | Value |

|---|---|

| CAS Number | 5266-48-8 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C14H22N2O4S·HCl chemimpex.com |

| Molecular Weight | 350.86 g/mol sigmaaldrich.com |

| Synonyms | Tos-L-Lys-OMe·HCl, N-(p-Toluenesulfonyl)-L-lysine methyl ester chemimpex.comsigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Storage Temperature | −20°C sigmaaldrich.com |

Table 2: Key Applications of this compound in Research

| Application Area | Specific Use |

|---|---|

| Enzymology | Substrate for trypsin and trypsin-like serine proteases researchgate.netcaymanchem.com |

| Characterization of kallikreins cloudfront.net | |

| Inhibitor Development | Precursor for the synthesis of Nα-tosyl-L-lysine chloromethyl ketone (TLCK) nih.govacs.org |

| Peptide Synthesis | Protected amino acid building block chemimpex.com |

| Bioconjugation | Linker for attaching biomolecules chemimpex.com |

| Drug Development | Aid in the design of prodrugs chemimpex.com |

Structure

3D Structure

Properties

CAS No. |

6072-04-4 |

|---|---|

Molecular Formula |

C14H22N2O4S |

Molecular Weight |

314.40 g/mol |

IUPAC Name |

methyl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate |

InChI |

InChI=1S/C14H22N2O4S/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15/h6-9,13,16H,3-5,10,15H2,1-2H3/t13-/m0/s1 |

InChI Key |

XWVNOUSQIVZZJK-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Tosyllysine Methyl Ester and Analogous Lysine Derivatives

Classical and Expedient Synthesis Routes for N-Tosyllysine Methyl Ester

The classical synthesis of this compound typically involves a two-step process: the esterification of the carboxyl group of a lysine (B10760008) derivative, followed by the tosylation of the α-amino group. The order of these steps can be reversed, but the key is the use of protecting groups to ensure selectivity.

Esterification Protocols for L-Lysine Derivatives

The conversion of the carboxylic acid group of lysine to a methyl ester is a fundamental transformation. One of the most common methods is the Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst.

Acid-Catalyzed Esterification : L-lysine hydrochloride can be dissolved in an alcohol, such as methanol or ethanol (B145695), and heated under reflux with an acid catalyst like hydrochloric acid or sulfuric acid. acs.orgnih.gov This one-pot method is straightforward but may require subsequent purification to isolate the desired mono-ester. acs.orgnih.gov For instance, studies on the esterification of L-lysine with ethanol catalyzed by hydrochloric acid have shown that reaction conditions such as alcohol concentration and volume fraction can be optimized to achieve high yields of the corresponding ethyl ester. researchgate.net

Boron Trifluoride Catalysis : A convenient synthesis for the methyl ester of an N-protected lysine, such as ε-N-carbobenzoxy-L-lysine, utilizes boron trifluoride-methanol mixtures. iris-biotech.de This method can produce high yields, although some deprotection of the amino-protecting group may occur, particularly with longer-chain alcohols. iris-biotech.de

A comparison of different acid catalysts for the esterification of amino acids in a thin film revealed that sulfuric acid was particularly effective, while other mineral acids like HCl and HNO₃ showed no reaction under the same conditions, highlighting the specific role of the catalyst beyond just providing a low pH. acs.org

N-Terminal Tosylation Strategies

Selective tosylation of the α-amino group is critical and relies on the differential reactivity of the α- and ε-amino groups or, more commonly, on a protecting group strategy.

The pKa values of the α-amino group (around 8.0) and the ε-amino group of the lysine side chain (around 10.5) are sufficiently different to allow for selective N-terminal modification. rsc.orgnih.gov At a near-neutral pH, the α-amino group is more nucleophilic than the more basic, and therefore protonated, ε-amino group. nih.gov This principle allows for chemo-selective tosylation at the N-terminus by reacting the lysine ester with tosyl chloride under carefully controlled pH conditions.

However, a more robust and common approach involves protecting the ε-amino group first. A typical synthetic sequence would be:

Protect the ε-amino group of L-lysine with a suitable protecting group (e.g., Boc or Cbz).

Esterify the carboxylic acid group to form the methyl ester.

Tosylate the free α-amino group using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

If desired, remove the ε-amino protecting group.

Selective Functionalization and Protection/Deprotection Strategies for this compound Precursors

The synthesis of complex lysine derivatives like this compound hinges on the strategic use of protecting groups to differentiate the two amino groups and the carboxyl group.

Differential Amino Group Protection in Lysine Scaffolds

To achieve selective Nα-tosylation, the ε-amino group must first be masked with a protecting group that is stable to the tosylation and esterification conditions but can be removed later if necessary without affecting the tosyl or ester groups.

Common protecting group strategies include:

Nε-Boc Protection : The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group. Nε-Boc-L-lysine is a common starting material. After esterification and Nα-tosylation, the Boc group can be removed with acids like trifluoroacetic acid (TFA). The compound Na-Tosyl-Nε-Boc-L-lysine is a key intermediate in many synthetic pathways. researchgate.net

Nε-Cbz Protection : The benzyloxycarbonyl (Cbz or Z) group is another popular choice, which can be removed by catalytic hydrogenation. issuu.com The synthesis of ε-N-carbobenzoxy-L-lysine methyl ester has been well-documented. iris-biotech.de

Orthogonal Protection : In more complex syntheses, such as solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential. iris-biotech.de For example, the α-amino group might be protected with Fmoc (base-labile), while the ε-amino group is protected with Boc (acid-labile), and the carboxyl group is attached to a resin. plos.org This allows for sequential deprotection and modification of specific sites on the molecule. Other specialized protecting groups like Dde and ivDde, which are removed by hydrazinolysis, offer further options for orthogonal strategies. iris-biotech.de

| Protecting Group | Abbreviation | Protected Group | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | α- or ε-Amino | Strong Acid (e.g., TFA) | Stable to base, hydrogenation |

| Benzyloxycarbonyl | Cbz or Z | α- or ε-Amino | Catalytic Hydrogenation, HBr/AcOH | Stable to mild acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | Stable to acid, hydrogenation |

| p-Toluenesulfonyl | Tosyl or Ts | α- or ε-Amino | Strong Acid (HBr), Sodium in liquid ammonia | Very stable to acid and base |

Carboxyl Group Esterification Methodologies

As introduced in section 2.1.1, the formation of the methyl ester is a critical step. The choice of method depends on the protecting groups already present on the lysine molecule.

Fischer Esterification : This method, using methanol and a strong acid catalyst (HCl, H₂SO₄), is suitable for lysine derivatives where the amino groups are protected by acid-stable groups (like Cbz) or are present as hydrochloride salts. acs.orgresearchgate.net

Alkylation with Methyl Iodide : In the presence of a base like sodium hydride, N-protected amino acids can be N-methylated and esterified simultaneously using methyl iodide. monash.edu However, this method can lead to racemization and is less commonly used for simple esterification. monash.edu

Diazomethane (B1218177) : While highly efficient and proceeding under mild conditions, the use of diazomethane is limited by its toxicity and explosive nature.

Esterification with Thionyl Chloride : A common laboratory method involves reacting the N-protected amino acid with methanol and thionyl chloride (SOCl₂). The reaction proceeds via an acid chloride intermediate and is generally high-yielding.

| Method | Reagents | Typical Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, HCl or H₂SO₄ | Nε-protected Lysine | Simple, inexpensive reagents. acs.org | Requires reflux; potential for side reactions. acs.org |

| Boron Trifluoride Catalysis | Methanol, BF₃·OEt₂ | Nε-Cbz-Lysine | High yield, convenient. iris-biotech.de | Can cause some deprotection of Cbz group. iris-biotech.de |

| Thionyl Chloride Method | Methanol, SOCl₂ | Nε-protected Lysine | High yield, mild conditions. | Thionyl chloride is corrosive and moisture-sensitive. |

Chemoenzymatic Synthesis Approaches for this compound and Its Stereoisomers

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymes. This approach is particularly valuable for synthesizing chiral molecules like amino acid derivatives.

Research has demonstrated the feasibility of a one-pot chemoenzymatic process where L-lysine is first chemically esterified, and the resulting lysine ester is then used as a monomer for polymerization catalyzed by an enzyme, such as papain. acs.orgnih.govresearchgate.net While the final product in these studies is poly-L-lysine, the methodology is highly relevant. acs.orgnih.gov

The key advantages of using enzymes like papain or bromelain (B1164189) are:

Regioselectivity : These proteases are highly specific for forming peptide bonds involving the α-amino group, leaving the ε-amino group of the lysine side chain untouched. researchgate.net This enzymatic specificity eliminates the need for protecting the side-chain amino group, aligning with the principles of green chemistry. acs.orgnih.gov

Stereoselectivity : Enzymes typically act on only one stereoisomer (e.g., the L-form) of the amino acid ester, allowing for the synthesis of stereochemically pure products.

A potential chemoenzymatic route to this compound could involve:

Chemical Esterification : Synthesis of L-lysine methyl ester using one of the classical methods described above.

Enzymatic Nα-Tosylation : While less common than enzymatic peptide bond formation, specific enzymes could potentially be engineered or discovered to catalyze the selective transfer of a tosyl group to the α-amino group of the lysine methyl ester. This remains an area for future research.

Alternatively, an enzyme could be used to resolve a racemic mixture. For example, if a racemic mixture of this compound were produced, a specific hydrolase could be used to selectively hydrolyze one of the stereoisomers (e.g., the D-form) back to the carboxylic acid, allowing for the separation of the desired L-ester.

Enzymatic and Biochemical Investigations Utilizing N Tosyllysine Methyl Ester

Substrate Specificity Profiling of Proteases with N-Tosyllysine Methyl Ester

The hydrolysis of this compound is a common method for assaying and characterizing a range of proteases. Its cleavage releases a tosyl-lysine group, and the rate of this reaction can be monitored to determine enzymatic activity. A closely related compound, N-p-Tosyl-L-arginine methyl ester (TAME), is also frequently used in parallel studies to compare an enzyme's preference for lysine (B10760008) versus arginine residues. caymanchem.comfrontiersin.org

Trypsin-Like Serine Protease Activity Assessment

This compound and its arginine analog, TAME, are classic substrates for assessing the activity of trypsin-like serine proteases. caymanchem.comfrontiersin.org These enzymes specifically cleave peptide bonds at the carboxyl side of lysine and arginine residues. The ability of an enzyme to hydrolyze TLME or TAME is a strong indicator of its trypsin-like specificity. frontiersin.org

Research on various organisms has utilized these substrates for protease characterization. For instance, two anionic trypsins, designated A and B, isolated from the spleen of yellowfin tuna (Thunnus albacares), were identified as trypsin-like serine proteases based on their effective hydrolysis of TAME. researchgate.net Similarly, a trypsin-like serine protease was identified in WISH cells, where its activity was induced by interferon-gamma. nih.gov The involvement of a trypsin-like protease was confirmed by the abrogation of the effect by serine protease inhibitors that target trypsin, such as Nα-tosyl-L-lysyl-chloromethane (TLCK). nih.govcaymanchem.com TLCK is a derivative of tosyl-lysine that irreversibly inhibits trypsin-like enzymes by alkylating a critical histidine residue in the active site. science.govsigmaaldrich.comacs.orgnih.gov

In studies of the pink shrimp (Farfantepenaeus paulensis), protease activity was significantly inhibited by specific trypsin inhibitors like TLCK, confirming the presence of trypsin-like enzymes in its midgut gland. embrapa.br The protease allergen Tyr-p3 was also characterized as having trypsin-like serine protease activity based on its ability to digest TAME, an activity that was, in turn, inhibited by TLCK and soybean trypsin inhibitor. frontiersin.org

Thrombin and Kallikrein Enzymatic Hydrolysis Studies

Beyond trypsin, other important serine proteases like thrombin and kallikrein can also be assayed using tosylated amino acid esters. Thrombin, a key enzyme in the blood coagulation cascade, and kallikreins, which are involved in inflammation and blood pressure regulation, both exhibit esterase activity towards substrates like TAME and TLME. caymanchem.comnih.govresearchgate.net

Studies have utilized these substrates to purify and characterize kallikreins from various sources. For example, human plasma kallikrein has been shown to hydrolyze arginine esters, and its activity can be measured using TAME. cloudfront.netsci-hub.se The specificity of plasma kallikrein for different substrates, including tosyl-L-arginine methyl ester and tosyl-lysine methyl ester, has been assessed to understand its function. sci-hub.se Similarly, the enzymatic properties of human urinary kallikreins were characterized using TAME hydrolysis. caymanchem.com The effect of temperature on thrombin-catalyzed hydrolysis has also been investigated using N(alpha)-arylsulfonyl-L-arginine methyl esters. nih.gov

Kinetic Analysis of Enzyme-Catalyzed Hydrolysis of this compound

Kinetic studies provide quantitative insight into enzyme function. The hydrolysis of this compound is analyzed to determine key parameters that describe the efficiency and mechanism of an enzyme's catalytic action.

Determination of Michaelis-Menten Parameters (Kₘ, k꜀ₐₜ)

The Michaelis-Menten constant (Kₘ) and the catalytic constant (k꜀ₐₜ) are fundamental parameters in enzyme kinetics. Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The k꜀ₐₜ value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Kinetic analyses of two trypsins from yellowfin tuna spleen using TAME as the substrate yielded specific Kₘ and k꜀ₐₜ values, demonstrating their high catalytic efficiency. researchgate.net In another study, the kinetics of trypsin-catalyzed hydrolysis of Nα-benzoyl-L-lysinamide, a related substrate, were analyzed at different pH values, showing changes in both Kₘ and k꜀ₐₜ. researchgate.net Extending the aminoacyl group of N-acetyl-L-lysine methyl ester was found to significantly enhance the deacylation rate constant (k꜀ₐₜ) for both alpha and beta-trypsin, suggesting that interactions with enzyme subsites away from the primary active site can influence catalytic efficiency. nih.gov

| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Source |

|---|---|---|---|---|

| Yellowfin Tuna Trypsin A | TAME | 0.20 | 80.0 | researchgate.net |

| Yellowfin Tuna Trypsin B | TAME | 0.33 | 66.7 | researchgate.net |

| Bovine Trypsin (pH 8.0) | Nα-benzoyl-L-lysinamide | 4.6 | 1.9 | researchgate.net |

| Bovine Trypsin (pH 10.7) | Nα-benzoyl-L-lysinamide | 17.2 | 1.3 | researchgate.net |

pH and Temperature Dependence of Enzymatic Reactions

The catalytic activity of enzymes is highly dependent on environmental factors such as pH and temperature. Determining the optimal conditions for the hydrolysis of this compound provides valuable information about an enzyme's stability and physiological role.

Studies on trypsins from yellowfin tuna showed that the two isoforms have different optimal temperatures for activity (55 °C and 65 °C) but share the same optimal pH of 8.5 when using TAME as the substrate. researchgate.net Both were stable up to 50 °C and within a broad pH range of 6.0 to 11.0. researchgate.net For trypsin-like enzymes from the pink shrimp, the greatest activity was observed at pH 8.0 and a temperature of 45 °C. embrapa.br Kinetic analysis of trypsin's hydrolysis of a lysine p-nitroanilide substrate revealed the pH dependence of the catalytic steps, linking them to the ionization states of key active site residues, including histidine-57 and aspartate-189. nih.gov Temperature can also have complex effects; for instance, human plasma kallikrein exhibits temperature-dependent autoinhibition at temperatures of 30°C and below, a phenomenon not observed at 37°C. nih.gov

| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Source |

|---|---|---|---|---|

| Yellowfin Tuna Trypsin A | TAME | 8.5 | 55 | researchgate.net |

| Yellowfin Tuna Trypsin B | TAME | 8.5 | 65 | researchgate.net |

| Pink Shrimp (F. paulensis) Trypsin | BAPNA | 8.0 | 45 | embrapa.br |

| Yellow Mealworm (T. molitor*) Chymotrypsin-like Proteinase | N/A | 9.5 | 51 | science.gov |

*Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride, another common trypsin substrate.

Substrate Activation and Inhibition Phenomena

N-α-tosyl-L-lysine methyl ester (TLME) is a synthetic substrate widely used in the study of serine proteases, particularly trypsin and trypsin-like enzymes. Its interaction with these enzymes is not always straightforward and can include phenomena such as substrate activation.

Research has demonstrated that the trypsin-catalyzed hydrolysis of Nα-tosyl-L-lysine methyl ester can exhibit substrate activation. researchgate.net This phenomenon, where the binding of a substrate molecule to a secondary, non-catalytic site on the enzyme enhances the catalytic rate, has been observed under specific conditions. researchgate.net For instance, studies conducted at pH 7.9 did not show substrate activation for Nα-tosyl-L-lysinamide over a wide concentration range, but under the same conditions, activation was noted for Nα-tosyl-L-lysine methyl ester. researchgate.net This suggests that the ester group is crucial for this allosteric effect.

In contrast to activation, substrate inhibition has been observed with the closely related compound Nα-p-tosyl-L-arginine methyl ester (TAME) during hydrolysis by human tissue kallikrein. nih.gov At high concentrations, a significant decrease in the rate of hydrolysis was noted. nih.gov This behavior can be explained by a model where a second substrate molecule binds to the enzyme-substrate (ES) complex, forming an inactive ternary complex (SES). nih.gov While this specific finding relates to TAME, it highlights a potential kinetic behavior for this class of synthetic substrates when interacting with serine proteases.

Mechanistic Elucidation of Enzyme Action through this compound Hydrolysis

The hydrolysis of TLME serves as a powerful tool for probing the functional mechanisms of proteases, including the architecture of their active sites and their stereochemical preferences.

TLME is instrumental in characterizing the specificity and binding pockets of trypsin-like enzymes. The specificity of trypsin for lysine and arginine residues is a key feature of its catalytic activity. Studies involving chemically modified trypsin have provided significant insights into the structural basis of this specificity. For example, when the disulfide bond 179-203 of trypsinogen (B12293085) was cleaved and the resulting sulfhydryl groups were alkylated, the modified enzyme's ability to bind specific substrates like TLME was drastically altered. nih.gov

As shown in the table below, the modified trypsins hydrolyzed TLME with catalytic rate constants (kcat) similar to that of native trypsin, but their Michaelis constants (Km) were increased by two to three orders of magnitude. nih.gov This indicates a profound loss in binding affinity for the specific substrate, while the catalytic machinery remained largely intact. nih.gov The findings suggest that the disulfide bond 179-203 is critical for maintaining the precise geometry of the enzyme's specificity pocket. nih.gov

| Enzyme | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Trypsin (Normal) | ~20 | ~1 x 10⁻⁵ | ~2 x 10⁶ |

| S-alkylated Trypsins (Disulfide 179-203 modified) | Similar to Trypsin | Increased by 2-3 orders of magnitude (~10⁻³ to 10⁻²) | Lower than normal, similar to non-specific substrates |

Furthermore, derivatives of TLME, such as Nα-tosyl-L-lysine chloromethyl ketone (TLCK), have been pivotal in identifying key residues within the active site. TLCK acts as an affinity label, irreversibly inhibiting trypsin-like enzymes by alkylating a critical histidine residue in the catalytic center. acs.orgnih.gov For example, TLCK fully inactivates the serine proteinase Hypodermin B from the insect Hypoderma lineatum, confirming its trypsin-like nature. nih.gov It also inhibits Protease II from Escherichia coli, suggesting the presence of serine and histidine in its active site. nih.gov However, TLCK does not inhibit all proteases; for instance, it has no effect on certain isoprenylated protein endoproteases, demonstrating its specificity for trypsin-like active sites. acs.org The use of such inhibitors, derived from the structure of a preferred substrate like TLME, is a classic strategy for active-site mapping. acs.org

Proteases, like most enzymes, exhibit a high degree of stereoselectivity, meaning they preferentially act on one stereoisomer of a chiral substrate over another. The substrate is specifically N-α-tosyl-L -lysine methyl ester, utilizing the L-isomer of lysine. This is the naturally occurring configuration of amino acids in proteins. Trypsin and trypsin-like enzymes have evolved to recognize and cleave peptide bonds following L-lysine and L-arginine residues. Consequently, their active sites are structurally complementary to the L-stereoisomer of substrates like TLME. While direct comparisons of enzymatic activity on L-TLME versus D-TLME are not always explicitly detailed in general studies, the exclusive use of the L-form in kinetic assays for trypsin-like enzymes implicitly confirms this stringent stereoselectivity. nih.govnih.gov This specificity is a fundamental aspect of the enzyme's mechanism, ensuring it acts only on the appropriate protein targets in a biological context.

This compound as a Reference Substrate in Enzyme Assay Development

Due to its reliability and specificity, N-α-tosyl-L-lysine methyl ester is frequently employed as a reference substrate in the development and validation of enzyme assays for trypsin and related proteases. nih.govcaymanchem.comescholarship.org Its hydrolysis can be monitored continuously using spectrophotometric methods, making it suitable for kinetic analysis. google.com

TLME has been used to:

Characterize purified enzymes : It was used to assess the esterase activity of Hypodermin B, a serine proteinase from Hypoderma lineatum, demonstrating that the enzyme hydrolyzes trypsin substrates but not chymotrypsin (B1334515) substrates. nih.gov

Analyze modified enzymes : As detailed previously, it was a key substrate in studies comparing the enzymatic properties of native trypsin with disulfide-modified trypsins, allowing researchers to quantify the loss of binding specificity. nih.gov

Investigate complex biological systems : It was one of several synthetic substrates used to isolate and characterize the different kallikrein enzymes present in human plasma. cloudfront.net

Develop activity measurement methods : The "Hesterin method" for measuring trypsin activity utilizes TLME as the substrate, where the decrease in the ester is measured after reaction with hydroxylamine. google.com

The consistent use of TLME across numerous studies underscores its value as a standardized tool for quantifying the activity of enzymes that recognize lysine residues, providing a benchmark for comparing results between different laboratories and experimental systems. nih.govnih.govcloudfront.net

Applications of N Tosyllysine Methyl Ester in Advanced Organic Synthesis and Biomolecule Construction

Role of N-Tosyllysine Methyl Ester as a Chiral Building Block in Peptide Synthesis

This compound serves as a valuable chiral building block in the intricate process of peptide synthesis. Its unique structural features, including the tosyl-protected side-chain amine and the methyl-esterified carboxyl group, allow for its strategic incorporation into growing peptide chains. This strategic use is evident in both solid-phase and solution-phase peptide synthesis methodologies.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptides on a solid support. peptide.com In this context, derivatives of N-tosyllysine are crucial. For instance, Nα-Fmoc-Nε-tosyl-L-lysine can be utilized in SPPS. The Fmoc (fluorenylmethyloxycarbonyl) group on the alpha-amino function provides temporary protection, which can be selectively removed to allow for chain elongation. peptide.com The tosyl group on the side-chain amine of lysine (B10760008) offers stable protection throughout the synthesis and can be removed during the final cleavage from the resin. peptide.com

The general workflow of SPPS involves anchoring the first amino acid to a resin, followed by sequential deprotection of the N-terminal protecting group and coupling of the next N-protected amino acid. peptide.com This cycle is repeated until the desired peptide sequence is assembled. The use of N-tosyllysine derivatives fits seamlessly into this process, particularly within the widely used Fmoc/tBu strategy. csic.es

Use in Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant, solution-phase peptide synthesis remains a relevant and powerful strategy, especially for the large-scale production of shorter peptides. sci-hub.seresearchgate.net In solution-phase synthesis, peptide fragments are constructed in solution and then coupled together. This compound and its derivatives can be effectively employed in this approach.

For example, N-protected amino acids can be coupled with amino acid methyl esters, including this compound, in solution. mdpi.com Various coupling reagents can facilitate this amide bond formation. The resulting dipeptide ester can then be further elongated. Solution-phase synthesis often requires careful control of reaction conditions to avoid side reactions and ensure high yields. sci-hub.se The stability of the tosyl protecting group is advantageous in this regard.

Synthesis of Modified and Substituted Peptides Incorporating this compound Scaffolds

The versatility of this compound extends to the synthesis of peptides with specific modifications, which are crucial for studying biological processes and developing new therapeutics.

Preparation of N-Methylated Lysine-Containing Peptides

N-methylation of lysine residues is a significant post-translational modification that plays a role in regulating protein function. monash.eduuni.lu N-tosyl amino acids have historically served as intermediates in the synthesis of N-methyl amino acids. monash.edu For instance, N-tosyl amino acids can undergo methylation, and subsequent removal of the tosyl group yields the N-methylated amino acid.

A more direct approach involves the preparation of building blocks like Nα-Fmoc-Nε-(Boc, methyl)-L-lysine for direct incorporation into peptides via SPPS. nih.gov This method allows for the site-specific introduction of a monomethylated lysine residue into a peptide sequence. nih.gov The synthesis of such building blocks can involve reductive methylation of appropriately protected lysine derivatives. researchgate.net

| Precursor | Reagent | Product | Application |

| Nα-Fmoc-lysine | Reductive methylation | Nα-Fmoc-Nε-dimethyl-lysine | Building block for methylated peptides researchgate.net |

| Nα-Fmoc-Nε-benzyl-lysine | Reductive methylation, debenzylation, Boc protection | Nα-Fmoc-Nε-(Boc, methyl)-lysine | Site-specific monomethylated peptide synthesis nih.gov |

Synthesis of Histone Tail Peptide Analogues

The methylation of lysine residues in the N-terminal tails of histones is a key epigenetic marker that influences gene expression. researchgate.net The synthesis of histone tail peptide analogues containing methylated lysine is therefore essential for studying the mechanisms of epigenetic regulation.

By using building blocks such as Nα-Fmoc-Nε-dimethyl-lysine and Nα-Fmoc-Nε-trimethyl-lysine, specific lysine methylation states can be incorporated into synthetic histone tail peptides. researchgate.net These synthetic peptides are invaluable tools for biochemical and structural studies of histone-modifying enzymes and "reader" proteins that recognize these methylation marks. The preparation of these building blocks often starts from protected lysine derivatives, highlighting the importance of versatile starting materials in this field. nih.gov

This compound in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

The chemical scaffold of this compound can be leveraged for the synthesis of non-natural amino acids and peptidomimetics, which are designed to mimic or inhibit the function of natural peptides. These synthetic molecules often exhibit enhanced stability, bioavailability, or novel biological activities.

For example, the synthesis of Nε-(2,2,2-trifluoroethyl)-D,L-lysine has been reported, where the methyl ester of the fluorinated amino acid is a key intermediate for incorporation into oligopeptides. nsf.gov This modification alters the basicity of the lysine side chain. nsf.gov The synthesis of such unnatural amino acids often involves multi-step sequences starting from commercially available materials. nsf.gov

Peptidomimetics can be designed to have constrained conformations to improve their binding affinity and selectivity for biological targets. While direct examples starting from this compound are specific, the general principles of using protected amino acid esters as building blocks are central to the field of peptidomimetic design. mdpi.com

Development of this compound-Based Conjugates for Biochemical Probes

The strategic chemical modification of enzyme substrates and inhibitors to create biochemical probes is a cornerstone of modern chemical biology. These probes are invaluable tools for studying enzyme function, identifying new enzymatic targets, and elucidating complex biological pathways. This compound, with its inherent affinity for certain proteases, presents a promising scaffold for the development of such biochemical tools. This section explores the rationale and potential methodologies for designing and synthesizing this compound-based conjugates as biochemical probes.

The core concept behind developing these conjugates lies in the specific recognition of the N-tosyllysine moiety by enzymes such as trypsin and other related serine proteases. The tosyl group and the lysine side chain guide the molecule to the enzyme's active site. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound molecule, researchers can create probes that signal their interaction with the target enzyme.

A notable example that underscores the potential of modifying the ester group is the development of Nα-tosyllysine-α-naphthyl ester. This derivative has been synthesized and utilized as a highly sensitive substrate for the measurement of enzyme activity. google.com The replacement of the methyl group with a naphthyl group leads to a substrate that, upon enzymatic cleavage, releases a product with distinct spectrophotometric properties, allowing for sensitive detection of enzyme kinetics.

Furthermore, the closely related compound, Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), has been successfully functionalized to create biochemical probes. For instance, Nε-Biotinyl-Nα-tosyl-l-lysine chloromethyl ketone (BTLCK) has been synthesized and used for the affinity labeling of proteins. acs.org This demonstrates that the tosyl-lysine framework is amenable to the attachment of biotin, a widely used affinity tag for isolating and identifying protein targets.

The development of this compound-based probes can be envisioned through several synthetic strategies. One approach involves the modification of the methyl ester group. This can be achieved by saponification of the ester to the corresponding carboxylic acid, which can then be coupled to an amine-containing reporter group using standard peptide coupling reagents. Alternatively, transesterification reactions could be employed to directly replace the methyl group with a reporter group-containing alcohol.

Another potential site for modification is the ε-amino group of the lysine residue. General bioconjugation strategies for modifying lysine residues in peptides and proteins are well-established and could be adapted for this compound. mdpi.com This would involve the selective reaction of the ε-amino group with an activated reporter molecule, while the α-amino group remains protected by the tosyl group.

The table below outlines potential this compound-based biochemical probes and their envisioned applications based on the modification of its structure and by drawing parallels with related compounds.

| Probe Type | Potential Modification Site | Reporter Group | Envisioned Biochemical Application |

| Fluorogenic Substrate | Methyl Ester | Fluorophore (e.g., coumarin, fluorescein) | Real-time monitoring of protease activity |

| Affinity Labeling Probe | ε-Amino Group | Biotin | Identification and isolation of target proteases |

| Photoaffinity Probe | Tosyl Group (Aryl Azide) | Photo-reactive group | Covalent capture of interacting proteins upon UV irradiation |

| Cross-linking Agent | Methyl Ester & ε-Amino Group | Two reactive groups | Studying protein-protein interactions |

Detailed research findings on the kinetic parameters of trypsin-catalyzed hydrolysis of Nα-tosyl-l-lysine methyl ester provide a baseline for designing and evaluating new probes. researchgate.net The interaction of this substrate with trypsin highlights its potential as a starting point for creating more sophisticated tools for enzyme analysis. While the direct development of a wide array of this compound-based conjugates as biochemical probes is an area ripe for further exploration, the foundational chemical principles and the success of closely related compounds provide a strong rationale for their future development and application in advanced biochemical research.

Spectroscopic and Advanced Analytical Investigations of N Tosyllysine Methyl Ester

Spectrophotometric Monitoring of N-Tosyllysine Methyl Ester Reactions

UV-Vis Spectroscopy for Reaction Kinetics and Product Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring chemical reactions involving this compound. The principle of this technique relies on the absorption of UV or visible light by chromophores within a molecule, leading to electronic transitions. The tosyl group in this compound contains an aromatic ring, which acts as a strong chromophore.

This characteristic absorption allows for the quantitative monitoring of reactions. By tracking the change in absorbance at a specific wavelength corresponding to the tosyl group's maximum absorbance (λmax), the rate of a reaction can be determined. For instance, in a reaction where this compound is consumed, a decrease in its characteristic absorbance over time can be used to calculate the reaction kinetics. Conversely, in a synthesis reaction, an increase in absorbance would indicate the formation of the product. thermofisher.com

| Functional Group | Typical UV Absorption Range (nm) |

| Tosyl (Aromatic) | 230 - 270 |

| Ester (Carbonyl) | 200 - 215 |

This table provides typical UV absorption ranges for the key chromophores in this compound.

Chromatographic Separation and Purity Assessment of this compound

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purification of this compound. sielc.com Given the compound's polarity, reversed-phase HPLC (RP-HPLC) is the most common approach.

In an analytical context, RP-HPLC is used to determine the purity of a sample of this compound. A small amount of the sample is injected into the HPLC system, where it is separated on a nonpolar stationary phase, typically a C18 column. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used to elute the components. A gradient is often employed, where the proportion of the organic solvent is increased over time to elute more nonpolar compounds. The tosyl group's strong UV absorbance allows for sensitive detection using a UV detector. The purity is determined by integrating the area of the peak corresponding to this compound relative to the total area of all peaks. nih.govresearchgate.net

Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale to isolate and purify the compound. sielc.com Larger columns are used, and higher volumes of the sample are injected. Fractions of the eluent are collected as the target compound exits the column, which are then combined and the solvent evaporated to yield the purified this compound.

| Parameter | Typical Analytical HPLC Conditions | Typical Preparative HPLC Conditions |

| Column | C18, 4.6 mm I.D., 150-250 mm length, 3-5 µm particles | C18, >20 mm I.D., 250+ mm length, 5-10 µm particles |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water | Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.8 - 1.5 mL/min | >20 mL/min |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) | UV at ~254 nm |

| Injection Volume | 5 - 20 µL | >100 µL to several mL |

This table outlines and compares typical conditions for analytical and preparative HPLC of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com For a compound like this compound, which has limited volatility, derivatization might sometimes be necessary, although direct analysis is possible depending on the instrument's capabilities.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z).

The mass spectrum produced is a molecular fingerprint that confirms the identity of the compound. It will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. Furthermore, a characteristic fragmentation pattern provides structural information. For this compound, expected fragments would include the tosyl group (m/z 155), the tropylium (B1234903) ion (m/z 91) from the toluene (B28343) moiety, and fragments resulting from the loss of the methoxy (B1213986) group (-OCH3) or the entire methyl ester group (-COOCH3) from the lysine (B10760008) backbone. researchgate.net This analysis is highly effective for confirming the compound's identity and assessing its purity by detecting any volatile impurities. nih.govhrgc.eu

| Fragment Ion | Expected m/z | Description |

| [M]+ | 328 | Molecular Ion |

| [M - OCH3]+ | 297 | Loss of the methoxy group |

| [M - COOCH3]+ | 269 | Loss of the methyl ester group |

| [C7H7SO2]+ | 155 | Tosyl group |

| [C7H7]+ | 91 | Tropylium ion |

This table presents the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound in a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. core.ac.uk

The ¹H NMR spectrum of this compound would exhibit several distinct signals corresponding to the various protons in its structure. The aromatic protons of the tosyl group would appear as two doublets in the downfield region (typically 7.0-8.0 ppm) due to their proximity to the electron-withdrawing sulfonyl group. The methyl group on the tosyl ring would appear as a sharp singlet around 2.4 ppm. rsc.org

The protons on the lysine backbone would show characteristic chemical shifts and splitting patterns. The alpha-proton (α-CH) would be a multiplet, shifted downfield by the adjacent amino and ester groups. The protons of the methyl ester would appear as a singlet around 3.6-3.7 ppm. modgraph.co.uknih.gov The various methylene (B1212753) groups (-CH2-) of the lysine side chain would appear as multiplets in the upfield region (typically 1.2-3.0 ppm). The chemical shift of each proton provides clear evidence for the complete and correct molecular structure. libretexts.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to SO2) | ~7.8 | Doublet (d) | 2H |

| Ar-H (meta to SO2) | ~7.3 | Doublet (d) | 2H |

| α-CH | ~4.0 - 4.2 | Multiplet (m) | 1H |

| O-CH3 (Ester) | ~3.7 | Singlet (s) | 3H |

| ε-CH2 | ~2.9 - 3.1 | Multiplet (m) | 2H |

| Ar-CH3 (Tosyl) | ~2.4 | Singlet (s) | 3H |

| β-CH2, γ-CH2, δ-CH2 | ~1.2 - 1.9 | Multiplets (m) | 6H |

| NH (Tosylamide) | Variable | Broad Singlet | 1H |

| NH3+ (side chain) | Variable | Broad Singlet | 3H |

This table details the predicted ¹H NMR spectral data for this compound, including chemical shifts, splitting patterns (multiplicity), and the number of protons (integration) for each signal. Note: The exact shifts for NH protons can vary depending on solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ), measured in parts per million (ppm), being highly dependent on its local electronic environment. The analysis of the ¹³C NMR spectrum of this compound involves the identification and assignment of signals corresponding to the carbons of the tosyl group, the lysine backbone, and the methyl ester moiety.

The expected chemical shifts for the carbon atoms in this compound are predicted based on established ranges for similar functional groups and molecular structures. libretexts.orgcompoundchem.comlibretexts.org

Tosyl Group: The aromatic carbons of the p-toluenesulfonyl (tosyl) group typically resonate in the downfield region of the spectrum, generally between 125 and 150 ppm. libretexts.orglibretexts.org The carbon atom bonded to the sulfur (C1') is quaternary and its signal is influenced by the electronegative sulfur and oxygen atoms. The methyl group carbon (C4'-CH₃) is expected to appear in the aliphatic region, typically around 20-22 ppm. researchgate.net

Lysine Backbone: The aliphatic carbons of the lysine chain (Cα, Cβ, Cγ, Cδ, Cε) will appear at distinct positions. The Cα carbon, being attached to the nitrogen of the sulfonamide and the carbonyl group of the ester, is expected at a downfield position compared to the other chain carbons, typically in the range of 50-60 ppm. utexas.edu The Cε, attached to the second nitrogen, will also be shifted downfield relative to a standard alkane chain. The Cβ, Cγ, and Cδ carbons will resonate at higher fields (further upfield) in the typical aliphatic region of 20-40 ppm. chemicalbook.com

Methyl Ester Group: The carbonyl carbon (C=O) of the methyl ester is highly deshielded and is expected to produce a signal in the far downfield region, characteristically between 170 and 185 ppm. libretexts.orglibretexts.org The methoxy carbon (-OCH₃) signal is anticipated to appear around 50-55 ppm due to the influence of the adjacent oxygen atom. researchgate.net

The predicted chemical shift ranges for each carbon in this compound are summarized in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Ester Carbonyl | 170 - 185 |

| C1' | Aromatic (S-C) | 142 - 146 |

| C4' | Aromatic (CH₃-C) | 135 - 140 |

| C2', C3' | Aromatic (CH) | 126 - 130 |

| Cα | Lysine Backbone | 53 - 58 |

| -OCH₃ | Methyl Ester | 51 - 54 |

| Cε | Lysine Backbone | 39 - 43 |

| Cβ, Cγ, Cδ | Lysine Backbone | 22 - 33 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a molecule's mass, which allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, enabling the differentiation between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₄H₂₂N₂O₄S. chemimpex.com The theoretical exact mass (also known as the monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element in the formula (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). missouri.edu This calculated value serves as a benchmark for experimental verification.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS (ESI-HRMS) that allows for the analysis of intact molecules, typically by observing the protonated molecule [M+H]⁺. The experimentally measured mass of this ion can then be compared to the theoretical value. A close match, usually within a tolerance of 5 parts per million (ppm), provides strong evidence for the assigned molecular formula and, by extension, the identity of the compound.

The theoretical and expected experimental mass data for this compound are presented below.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂O₄S |

| Theoretical Exact Mass ([M]) | 314.1300 Da |

| Observed Ion (Typical) | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 315.1378 Da |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Tosyllysine methyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves tosylation of lysine followed by esterification. Key variables include reaction temperature (e.g., 0–25°C for tosylation), stoichiometry of reagents (e.g., tosyl chloride:lysine molar ratio), and solvent choice (e.g., dichloromethane or THF). Purification via column chromatography or recrystallization is critical to isolate the product. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation . For purity validation, combine NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and mass spectrometry to confirm molecular identity and assess impurities .

Q. How can researchers validate the identity and purity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze <sup>1</sup>H peaks for tosyl-group aromatic protons (δ 7.2–7.8 ppm) and methyl ester signals (δ 3.6–3.8 ppm). <sup>13</sup>C NMR should confirm carbonyl groups (e.g., ester C=O at ~170 ppm).

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).

- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to quantify purity (>95% by area) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane). Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store the compound in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

- Methodological Answer :

- Experimental Design : Use a central composite design (CCD) to evaluate factors like reaction time, temperature, and reagent ratios. For example, a 3-level factorial design with 20 runs can identify interactions between variables .

- Data Analysis : Apply ANOVA to determine significant factors (e.g., p < 0.05). In a biodiesel methyl ester study, catalyst concentration was the most influential parameter (77.6% contribution), suggesting similar prioritization for tosylation reactions .

- Validation : Confirm optimized conditions (e.g., 1.5 wt% catalyst, 60°C) via triplicate runs, achieving >95% yield .

Q. How should researchers resolve discrepancies in reported yields of this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize protocols (e.g., solvent purity, drying methods) and cross-validate using independent labs.

- Analytical Rigor : Compare characterization data (e.g., NMR shifts, HPLC retention times) to rule out structural variants. For example, GC-MS analysis in biodiesel studies resolved co-eluting esters by retention index matching .

- Statistical Evaluation : Use t-tests or Bland-Altman plots to assess inter-study variability .

Q. What strategies enhance the scalability of this compound synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Test immobilized enzymes (e.g., lipases) for stereoselective esterification under mild conditions.

- Process Intensification : Use flow chemistry to control residence time and reduce side reactions.

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Data Analysis & Reporting

Q. How should researchers statistically analyze contradictory spectral data for this compound?

- Methodological Answer :

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR or IR spectra datasets to identify outlier batches.

- Error Source Identification : Quantify instrument variability (e.g., <1% RSD for HPLC) and operator bias via inter-day reproducibility tests .

Q. What are the best practices for documenting experimental protocols to ensure reproducibility?

- Methodological Answer :

- Detailed Descriptions : Specify equipment models (e.g., Bruker AVANCE III HD 400 MHz NMR), reagent lot numbers, and ambient conditions (e.g., humidity <30%).

- Supporting Information : Deposit raw spectra, chromatograms, and statistical code in repositories like Zenodo. Reference these in the main text using hyperlinks .

Tables for Key Methodological Insights

| Factor | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst Concentration | 1.0–1.5 wt% | 77.6% contribution | |

| Reaction Temperature | 50–60°C | 15% increase in yield | |

| Solvent Purity | HPLC-grade (>99.9%) | Reduces impurities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.